molecular formula C8H4BrNO3 B11787366 2-Bromobenzo[d]oxazole-7-carboxylic acid

2-Bromobenzo[d]oxazole-7-carboxylic acid

Cat. No.: B11787366
M. Wt: 242.03 g/mol
InChI Key: BINVUNURXWHWAK-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-7-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This compound is characterized by the presence of a bromine atom at the 2-position and a carboxylic acid group at the 7-position on the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzo[d]oxazole-7-carboxylic acid typically involves the bromination of benzo[d]oxazole derivatives followed by carboxylation. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with bromoaromatics . This method is regioselective and can be performed under mild conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzo[d]oxazole-7-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and ligands are commonly employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromobenzo[d]oxazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

2-Bromobenzo[d]oxazole-7-carboxylic acid can be compared with other similar compounds in the oxazole family, such as:

  • 2-Chlorobenzo[d]oxazole-7-carboxylic acid
  • 2-Fluorobenzo[d]oxazole-7-carboxylic acid
  • 2-Iodobenzo[d]oxazole-7-carboxylic acid

These compounds share similar structural features but differ in the halogen substituent at the 2-position. The presence of different halogens can influence their reactivity, biological activity, and physical properties. For example, the bromine atom in this compound may confer unique reactivity in substitution reactions compared to its chlorine or fluorine counterparts .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-7-carboxylic acid

InChI

InChI=1S/C8H4BrNO3/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H,11,12)

InChI Key

BINVUNURXWHWAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Br)C(=O)O

Origin of Product

United States

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